molecular formula C6H7N3O3S B2900082 7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione CAS No. 2137593-81-6

7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2900082
CAS No.: 2137593-81-6
M. Wt: 201.2
InChI Key: BDUGPWDRZGUSEP-UHFFFAOYSA-N
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Description

“7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione” is a chemical compound with the CAS Number: 2137593-81-6 . Its IUPAC name is 7-methyl-1,7-dihydropyrazolo[3,4-c][1,2]thiazin-4(3H)-one 2,2-dioxide . The molecular weight of this compound is 201.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N3O3S/c1-9-6-4(2-7-9)5(10)3-13(11,12)8-6/h2,8H,3H2,1H3 . This code provides a unique representation of the molecule’s structure.

Mechanism of Action

While the specific mechanism of action for this compound is not available, compounds with similar structures have been found to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation .

It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

7-methyl-2,2-dioxo-1H-pyrazolo[3,4-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S/c1-9-6-4(2-7-9)5(10)3-13(11,12)8-6/h2,8H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUGPWDRZGUSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)CS(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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